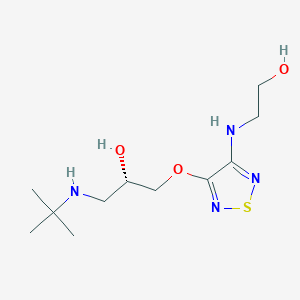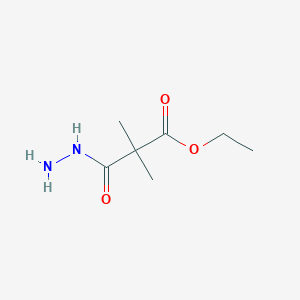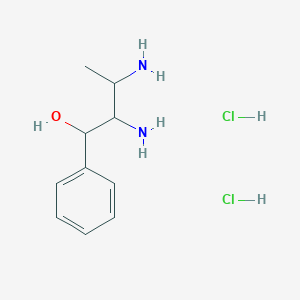
1-(1,1-二甲基乙氨基-3-((4-(2-羟乙氨基)-1,2,5-噻二唑-3-基)氧))-2-丙醇
描述
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol is a useful research compound. Its molecular formula is C11H22N4O3S and its molecular weight is 290.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
大环化合物的合成:钟永科 (2011) 的一项研究探讨了带有羟基官能团的 1,3,4-噻二唑环状聚醚化合物的合成,其中涉及在特定条件下与 2,5-二巯基-1,3,4-噻二唑和 1,3-二氯-2-丙醇反应。该化合物的产率为 45.3%,并通过各种分析方法进行表征 (钟永科,2011)。
药物的多晶型:F. Vogt 等人 (2013) 对结构相关的化合物进行了多晶型研究,展示了分析和物理表征中的挑战。该研究使用光谱和衍射技术对这些形式进行表征 (F. Vogt 等,2013)。
化学性质和应用
抗菌筛选和 DNA 切割:Suraj N. Mali 等人 (2019) 的一项研究重点是合成带有 1,2,5-噻二唑部分的衍生物,展示了对结核分枝杆菌的适度抑制作用以及在医学应用中未来发展的潜力 (Suraj N. Mali 等,2019)。
动力蛋白 GTPase 的抑制剂:C. Gordon 等人 (2013) 的一项研究讨论了用于抑制动力蛋白 GTPase 的化合物库的开发,鉴定了在体外和细胞中具有更高效力的化合物,因此在药物化学中具有潜在应用 (C. Gordon 等,2013)。
光谱和衍射研究
苯并噻唑衍生物的表征:Zhiyong Hu 等人 (2016) 合成了苯并噻唑衍生物,利用光谱方法和量子化学参数进行表征,以研究其缓蚀作用 (Zhiyong Hu 等,2016)。
光动力治疗应用:M. Pişkin 等人 (2020) 对用苯磺酰胺衍生物基团取代的新型锌酞菁的合成和表征进行了一项研究,重点介绍了它在光动力治疗中用于癌症治疗的潜力,因为它具有良好的荧光特性和高单线态氧量子产率 (M. Pişkin 等,2020)。
属性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S/c1-11(2,3)13-6-8(17)7-18-10-9(12-4-5-16)14-19-15-10/h8,13,16-17H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFJZVUWAYAIV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75014-26-5 | |
| Record name | 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075014265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1-DIMETHYLETHYLAMINO-3-((4-(2-HYDROXYETHYLAMINO)-1,2,5-THIADIAZOL-3-YL)OXY))-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3Z152215Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol in Timolol metabolism?
A1: This compound represents one of the two major urinary metabolites of Timolol observed in humans, rats, and mice. [] Its presence provides valuable insight into the metabolic pathways of Timolol across species. Understanding the formation and potential activity of metabolites like this one is crucial for comprehending the overall pharmacological profile of Timolol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)




![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)


![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)
![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)
![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)
